molecular formula C21H32O2 B130299 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one CAS No. 28626-76-8

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one

Cat. No.: B130299
CAS No.: 28626-76-8
M. Wt: 316.5 g/mol
InChI Key: QVYNWPHQQYUBFK-FNEKEKTMSA-N
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Description

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is a synthetic androgenic steroid. It is structurally related to testosterone and is known for its anabolic properties. This compound is often used in scientific research to study the effects of androgens on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Methylation: Addition of methyl groups to enhance the compound’s stability and activity.

    Oxidation and Reduction: These reactions are used to modify the functional groups on the steroid nucleus.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the structural integrity of the steroid nucleus.

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at position 17 can yield a ketone, while reduction of the same group can regenerate the hydroxyl functionality.

Scientific Research Applications

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is used in various scientific research applications, including:

    Chemistry: Studying the reactivity and stability of synthetic steroids.

    Biology: Investigating the role of androgens in cellular processes and development.

    Medicine: Exploring potential therapeutic uses for androgenic steroids, such as in hormone replacement therapy.

    Industry: Developing new synthetic routes and production methods for steroid compounds.

Mechanism of Action

The mechanism of action of 17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent biological effects. The compound can also be converted to other active metabolites that exert additional effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

  • 17beta-Hydroxy-6alpha,17-dimethylandrost-4-en-3-one
  • 17beta-Hydroxy-7beta,17-dimethylandrost-4-en-3-one

Uniqueness

17beta-Hydroxy-4,17-dimethylandrost-4-en-3-one is unique due to its specific structural modifications, which enhance its anabolic activity and stability compared to other similar compounds. These modifications make it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-4,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13-15-6-5-14-16(19(15,2)10-9-18(13)22)7-11-20(3)17(14)8-12-21(20,4)23/h14,16-17,23H,5-12H2,1-4H3/t14-,16+,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYNWPHQQYUBFK-FNEKEKTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC3C(C2(CCC1=O)C)CCC4(C3CCC4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2CC[C@@H]3[C@@H]([C@]2(CCC1=O)C)CC[C@]4([C@H]3CC[C@]4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28626-76-8
Record name Androst-4-en-3-one, 17-hydroxy-4,17-dimethyl-, (17β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28626-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,17alpha-Dimethyltestosterone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17β-hydroxy-4,17-dimethylandrost-4-en-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,17.ALPHA.-DIMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
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